An In-depth Technical Guide to tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
An In-depth Technical Guide to tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and presents its characteristic spectral data. Furthermore, this guide explores the pivotal role of this compound as a key intermediate in the synthesis of targeted anticancer agents, specifically inhibitors of the PI3K/AKT/mTOR signaling pathway.
Introduction
tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate, a derivative of tetrahydropyridine, has emerged as a valuable scaffold in the design and synthesis of complex bioactive molecules. Its structural features, including the Boc-protected nitrogen and the reactive double bond, make it a versatile intermediate for further chemical modifications. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and drug development.
Chemical and Physical Properties
The fundamental properties of tert-butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate are summarized in the table below, based on data available from chemical databases.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₂ | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| IUPAC Name | tert-butyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate | [1] |
| CAS Number | 208245-73-2 | [1] |
| Appearance | Expected to be a colorless to pale yellow oil or solid | |
| Boiling Point | Not explicitly available | |
| Melting Point | Not explicitly available | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis and Experimental Protocols
Synthetic Scheme
Caption: Proposed synthetic pathway for tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate
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To a stirred solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.
Step 2: Synthesis of tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate
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To a stirred solution of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) and triethylamine (Et₃N, 3.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the elimination reaction by TLC.
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate.
Spectroscopic Data
The following tables summarize the expected and reported spectral data for tert-butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate and its close analogs, which are crucial for its characterization.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.3-5.5 | br s | 1H | Olefinic proton (C3-H) |
| ~3.9-4.1 | m | 2H | -N-CH₂- (C2-H₂) |
| ~3.4-3.6 | t | 2H | -N-CH₂- (C6-H₂) |
| ~2.1-2.3 | m | 2H | Allylic protons (C5-H₂) |
| ~1.7 | s | 3H | Methyl protons (C4-CH₃) |
| 1.47 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~154-155 | Carbonyl carbon (C=O) of Boc group |
| ~130-135 | Quaternary olefinic carbon (C4) |
| ~118-122 | Olefinic carbon (C3) |
| ~79-80 | Quaternary carbon of Boc group (-C(CH₃)₃) |
| ~43-45 | Methylene carbon adjacent to N (C2) |
| ~40-42 | Methylene carbon adjacent to N (C6) |
| ~28-29 | Methyl carbons of Boc group (-C(CH₃)₃) |
| ~25-27 | Allylic methylene carbon (C5) |
| ~23-25 | Methyl carbon (C4-CH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2930 | Strong | C-H stretching (alkane) |
| ~1690-1710 | Strong | C=O stretching (carbamate) |
| ~1640-1660 | Medium | C=C stretching (alkene) |
| ~1160-1170 | Strong | C-O stretching (carbamate) |
Mass Spectrometry (MS)
| m/z Value | Interpretation |
| 197.14 | [M]⁺ (Molecular ion) |
| 141.10 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc) |
| 100.08 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |
| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |
Applications in Drug Development
The dihydropyridine scaffold is a well-established pharmacophore in medicinal chemistry. tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential, particularly in the realm of oncology.
Intermediate in the Synthesis of PI3K/AKT/mTOR Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
Several potent and selective inhibitors of the PI3K/AKT/mTOR pathway incorporate a substituted piperidine or tetrahydropyridine core. The synthesis of these inhibitors often involves the use of versatile intermediates like tert-butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate. The double bond in this molecule allows for a variety of chemical transformations, including but not limited to:
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Hydroboration-oxidation: To introduce a hydroxyl group.
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Epoxidation: Followed by nucleophilic ring-opening to introduce various functional groups.
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Heck, Suzuki, and other cross-coupling reactions: To introduce aryl or other substituents.
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Michael addition: To introduce nucleophiles at the 5-position.
These transformations enable the generation of a diverse library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective drug candidates.
Illustrative Synthetic Application in PI3K Inhibitor Synthesis
The following diagram illustrates a generalized workflow for utilizing tert-butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate in the synthesis of a hypothetical PI3K inhibitor.
Caption: Generalized workflow for the synthesis of a PI3K inhibitor.
Conclusion
tert-Butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate is a strategically important building block for the synthesis of complex nitrogen-containing heterocycles. Its utility is particularly pronounced in the development of targeted cancer therapeutics that inhibit the PI3K/AKT/mTOR signaling pathway. This technical guide provides essential information for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity and application in the synthesis of novel bioactive molecules is warranted.
